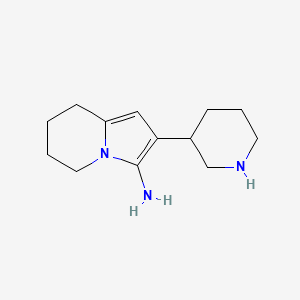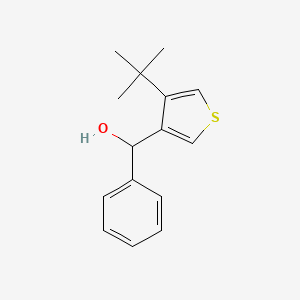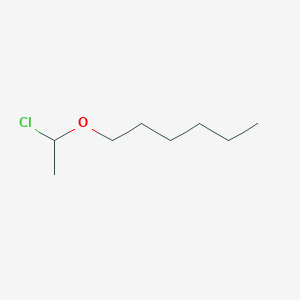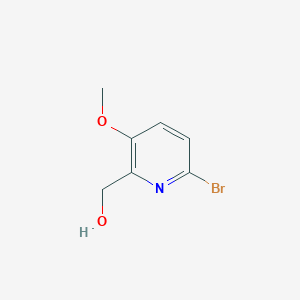
3-(4-Formylphenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formylphenoxy)propanenitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a propanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylphenoxy)propanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylphenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 3-(4-Carboxyphenoxy)propanenitrile
Reduction: 3-(4-Formylphenoxy)propanamine
Substitution: Various substituted phenoxypropanenitriles depending on the nucleophile used
Scientific Research Applications
3-(4-Formylphenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-formylphenoxy)propanenitrile
- 3-(4-Methoxyphenoxy)propanenitrile
- 3-(4-Nitrophenoxy)propanenitrile
Uniqueness
3-(4-Formylphenoxy)propanenitrile is unique due to the presence of both a formyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-(4-formylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H9NO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,7H2 |
InChI Key |
UPGHQQPQOKJANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)


![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)




![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)


